N-{[2-(4-Hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide N-{[2-(4-Hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide
Brand Name: Vulcanchem
CAS No.: 497060-23-8
VCID: VC0485760
InChI: InChI=1S/C13H11N3O3S2/c17-9-5-3-8(4-6-9)11(18)15-16-13(20)14-12(19)10-2-1-7-21-10/h1-7,17H,(H,15,18)(H2,14,16,19,20)
SMILES: C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)O
Molecular Formula: C13H11N3O3S2
Molecular Weight: 321.4g/mol

N-{[2-(4-Hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide

CAS No.: 497060-23-8

Main Products

VCID: VC0485760

Molecular Formula: C13H11N3O3S2

Molecular Weight: 321.4g/mol

N-{[2-(4-Hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide - 497060-23-8

CAS No. 497060-23-8
Product Name N-{[2-(4-Hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide
Molecular Formula C13H11N3O3S2
Molecular Weight 321.4g/mol
IUPAC Name N-[[(4-hydroxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C13H11N3O3S2/c17-9-5-3-8(4-6-9)11(18)15-16-13(20)14-12(19)10-2-1-7-21-10/h1-7,17H,(H,15,18)(H2,14,16,19,20)
Standard InChIKey WOYGPOJNRRXKKS-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)O
Canonical SMILES C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)O
Solubility 42.4 [ug/mL]
PubChem Compound 1818307
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator